6-(2,2-Difluoroethoxy)pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7F2N3O |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-2-1-5(9)10-11-6/h1-2,4H,3H2,(H2,9,10) |
InChI Key |
UOQGWWQTRRRWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OCC(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine
The assembly of the target molecule can be envisioned through a series of well-established reaction types. These strategies are centered around the robust chemistry of the pyridazine (B1198779) core and the introduction of its key substituents.
The formation of the pyridazine ring is a fundamental step in the synthesis of numerous derivatives. google.comresearchgate.net Classical methods for constructing the pyridazine heterocycle often involve the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. researchgate.net For a molecule like this compound, a retrosynthetic analysis might suggest a precursor such as a 1,4-dicarbonyl compound already bearing the difluoroethoxy group.
More contemporary approaches include aza-Diels-Alder reactions, which can offer high regioselectivity. google.com For instance, an inverse electron-demand aza-Diels-Alder reaction between a 1,2,3-triazine (B1214393) and an appropriate enamine could potentially construct the pyridazine ring with the desired substitution pattern. google.com Another modern strategy involves the cyclization of β,γ-unsaturated hydrazones, which can be promoted by copper catalysis to yield 1,6-dihydropyridazines that are subsequently oxidized to the aromatic pyridazine. google.com
A plausible, though less direct, route could involve the synthesis of pyridazin-3(2H)-one derivatives from the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, which can be further elaborated to the target amine. google.com
| Cyclization Approach | Key Precursors | General Conditions | Potential Advantages |
| 1,4-Dicarbonyl Condensation | 1,4-dicarbonyl compound, Hydrazine | Acid or base catalysis, heating | Well-established, access to diverse substitution patterns |
| Aza-Diels-Alder Reaction | 1,2,3-Triazine, Enamine/Ynamine | Thermal or Lewis acid catalysis | High regioselectivity, mild conditions |
| Hydrazone Cyclization | β,γ-Unsaturated hydrazone | Copper catalyst, oxidant | Good functional group tolerance |
A more common and versatile strategy involves the synthesis of a core pyridazine structure, which is then functionalized in subsequent steps. A key intermediate in this approach is often a halogenated pyridazine, which serves as a versatile handle for introducing various substituents.
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing chloropyridazines. The chlorine atom at the 6-position of a pyridazine ring is susceptible to displacement by nucleophiles. In the context of synthesizing this compound, a plausible and widely employed route would involve the reaction of 3-amino-6-chloropyridazine (B20888) with the sodium salt of 2,2-difluoroethanol (B47519) (sodium 2,2-difluoroethoxide). This reaction is analogous to the well-established Williamson ether synthesis. prepchem.comgoogle.com The alkoxide, generated by treating 2,2-difluoroethanol with a strong base like sodium hydride, would act as the nucleophile. google.com
The reaction of 3-amino-6-chloropyridazine with alkali metal alkoxides, such as sodium methoxide (B1231860) or sodium hexoxide, has been successfully used to prepare the corresponding 6-alkoxypyridazin-3-amines. google.com These reactions are typically carried out in the corresponding alcohol as a solvent or in an aprotic polar solvent like DMF at elevated temperatures. google.comnih.gov
| Reactant 1 | Reactant 2 | Base/Solvent | Product Type |
| 3-Amino-6-chloropyridazine | Sodium 2,2-difluoroethoxide | NaH / DMF | This compound |
| 3-Amino-6-chloropyridazine | Sodium methoxide | Methanol (B129727) | 6-Methoxypyridazin-3-amine nih.gov |
| 3-Amino-6-chloropyridazine | Sodium phenoxide | Phenol | 6-Phenoxypyridazin-3-amine google.com |
While not directly applicable for the introduction of the 2,2-difluoroethoxy group, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of various pyridazine derivatives. prepchem.com These reactions are typically used to form carbon-carbon bonds. For instance, 3-amino-6-chloropyridazine can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 3-amino-6-arylpyridazines. prepchem.com This highlights the versatility of the 3-amino-6-chloropyridazine intermediate for creating a library of substituted pyridazines.
The introduction of the 2,2-difluoroethoxy group onto the pyridazine ring is a key transformation. The primary method for achieving this is through a nucleophilic substitution reaction, as described in section 2.1.2.1. The regioselectivity of this reaction is generally high, with the substitution occurring at the more electrophilic C-6 position of 3-amino-6-chloropyridazine.
The reaction between an alkoxide and an alkyl halide is a classic SN2 reaction. prepchem.comgoogle.com In the synthesis of the target compound, the nucleophile is the 2,2-difluoroethoxide anion, and the electrophile is the C-6 position of the pyridazine ring. The stereochemistry of the 2,2-difluoroethoxy group itself is not a factor as the carbon bearing the fluorine atoms is not a stereocenter.
An alternative, though likely less efficient, approach would be to start with 3-amino-6-hydroxypyridazine (the tautomer of 6-aminopyridazin-3(2H)-one). O-alkylation of this intermediate with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate or halide) in the presence of a base would yield the desired product. However, controlling the regioselectivity of alkylation (O- vs. N-alkylation) can be challenging in such systems and often depends on the reaction conditions, such as the choice of base and solvent. bldpharm.com
Post-Cyclization Functionalization and Derivatization
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
The central intermediate, 3-amino-6-chloropyridazine , is typically synthesized from 3,6-dichloropyridazine (B152260). The reaction involves the selective mono-amination of 3,6-dichloropyridazine with ammonia (B1221849) (usually as aqueous ammonium (B1175870) hydroxide) at elevated temperatures, sometimes under microwave irradiation to enhance reaction rates. This selective amination is possible due to the deactivating effect of the first amino group on the remaining chlorine atom.
The precursor 2,2-difluoroethanol can be synthesized through various methods. One common approach is the reduction of ethyl difluoroacetate (B1230586) with a reducing agent like lithium aluminum hydride (LiAlH₄). Another method involves the hydrogenation of ethyl difluoroacetate over a copper-zinc-barium oxide catalyst. A two-step process starting from 1-chloro-2,2-difluoroethane has also been reported, involving reaction with an alkali metal acetate (B1210297) followed by transesterification.
Synthesis of Halogenated Pyridazine Intermediates
The most common and crucial halogenated intermediate for the synthesis of the target compound is 3-amino-6-chloropyridazine . This precursor is typically synthesized from the commercially available 3,6-dichloropyridazine .
The primary method involves a selective nucleophilic aromatic substitution (SNAr) reaction where one chlorine atom of 3,6-dichloropyridazine is displaced by an amino group. This is generally achieved by reacting 3,6-dichloropyridazine with ammonia, often in the form of aqueous ammonium hydroxide (B78521). rsc.orggoogle.com The reaction conditions can be varied to optimize yield and purity. For instance, the reaction can be conducted in a suitable solvent such as methanol, ethanol, or water at temperatures ranging from 30-180 °C for 5 to 26 hours. google.com
To enhance reaction efficiency, microwave-assisted synthesis has been employed. Heating 3,6-dichloropyridazine with ammonium hydroxide in a sealed vessel using a microwave reactor at 120 °C can yield 3-amino-6-chloropyridazine in as little as 30 minutes with high yields (e.g., 87%). rsc.org Another approach to improve the process involves the use of a water-soluble polyether, which acts as a phase-transfer catalyst, facilitating the reaction between the organic substrate and aqueous ammonia. google.com Following the reaction, the product, 3-amino-6-chloropyridazine, can be purified by methods such as recrystallization or column chromatography. google.com This intermediate is pivotal as the remaining chlorine atom at the 6-position is activated for a subsequent substitution reaction.
Preparation of Key Difluoroethoxy-Containing Building Blocks
The introduction of the 2,2-difluoroethoxy group requires the preparation of a suitable nucleophilic reagent. This process begins with the synthesis of 2,2-difluoroethanol . A common industrial route to this alcohol involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of a carboxylic acid, such as sodium acetate or potassium acetate, to form an ester intermediate (2,2-difluoroethyl acetate). google.comgoogle.com This reaction is typically performed in a high-boiling solvent. The resulting ester is then subjected to transesterification or hydrolysis to yield 2,2-difluoroethanol. google.com For example, 2,2-difluoroethyl acetate can be transesterified using methanol in the presence of a base like sodium hydroxide to give the final alcohol product. google.com
Once 2,2-difluoroethanol is obtained, it must be converted into a more potent nucleophile for the substitution reaction. This is achieved by deprotonating the alcohol with a strong base to form the corresponding alkoxide, sodium 2,2-difluoroethoxide . This transformation is analogous to the preparation of other common alkoxides like sodium methoxide or sodium ethoxide. chemicalbook.comchemicalbook.com The reaction involves treating 2,2-difluoroethanol with a strong base such as sodium hydride or sodium metal in an anhydrous solvent (e.g., tetrahydrofuran, DMF). The resulting sodium 2,2-difluoroethoxide is a powerful nucleophile ready to displace the chlorine atom on the pyridazine ring.
Advanced Synthetic Approaches and Methodological Refinements
Modern synthetic strategies for compounds like this compound focus on improving reaction efficiency, increasing yields, and adopting more sustainable practices.
Development of Efficient and High-Yielding Synthetic Routes
The key step in forming the target molecule is the nucleophilic aromatic substitution (SNAr) of the chlorine atom on 3-amino-6-chloropyridazine with the sodium 2,2-difluoroethoxide prepared previously. pressbooks.pubgoogle.com The electron-deficient nature of the pyridazine ring facilitates this type of substitution. nih.govyoutube.com
In a typical procedure, 3-amino-6-chloropyridazine is reacted with a solution of sodium 2,2-difluoroethoxide. The reaction is generally heated to ensure a reasonable reaction rate; temperatures can range from ambient to 160 °C depending on the solvent and specific conditions. chemicalbook.comgoogle.com Solvents such as methanol, dimethylformamide (DMF), or a Carius tube (sealed tube) for higher temperatures may be used. chemicalbook.comgoogle.com
To maximize efficiency and yield, microwave-assisted heating can be applied. rsc.org This technique often leads to significantly reduced reaction times and cleaner reaction profiles compared to conventional heating. The use of microwave irradiation can be a powerful tool for rapidly synthesizing libraries of pyridazine derivatives. rsc.org
Below is a table representing plausible reaction conditions for this key synthetic step, based on analogous reactions. chemicalbook.comgoogle.com
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Method |
|---|---|---|---|---|---|---|
| 3-amino-6-chloropyridazine | 2,2-Difluoroethanol | Sodium Hydride | DMF | 80-120 | 4-12 | Conventional Heating |
| 3-amino-6-chloropyridazine | 2,2-Difluoroethanol | Sodium Hydride | DMF | 140-160 | 0.5-1.5 | Microwave Irradiation |
| 3-amino-6-chloropyridazine | Sodium 2,2-difluoroethoxide | N/A | Methanol | 160 | 24 | Sealed Tube |
Eco-Friendly and Sustainable Synthetic Methodologies
Efforts to develop greener synthetic routes for pyridazine derivatives focus on several key principles of sustainable chemistry. The SNAr reaction to form the final product is inherently advantageous as it is typically a metal-free process, avoiding the use of potentially toxic and costly metal catalysts that can be required for cross-coupling reactions. organic-chemistry.org
One of the most impactful green refinements is the use of microwave heating. As noted, this technology drastically reduces energy consumption by shortening reaction times from many hours to just minutes. rsc.orgresearchgate.net This leads to significant energy savings and higher throughput, which are cornerstones of sustainable industrial processes. researchgate.net
The concept of one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represents another sustainable approach. tandfonline.com A hypothetical one-pot process for this compound could involve the initial amination of 3,6-dichloropyridazine, followed by the in-situ addition of sodium 2,2-difluoroethoxide, thereby reducing solvent waste, purification steps, and material loss.
Furthermore, exploring the use of starting materials derived from renewable biomass is an emerging area in sustainable chemistry. While the specific precursors for this compound are currently petroleum-based, research into synthesizing aromatic N-heterocycles from biomass feedstocks could provide future sustainable pathways for producing pyridazine cores. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate electron distribution, orbital energies, and reactivity, which are key determinants of a compound's behavior.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A theoretical DFT study on 6-(2,2-Difluoroethoxy)pyridazin-3-amine would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of molecular properties can be calculated.
A hypothetical data table for such a study is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.
| Calculated Property | Hypothetical Value | Description |
| Total Energy | -n Hartrees | The total electronic energy of the molecule in its ground state. |
| Dipole Moment | x.xx Debye | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | C1: +x, N2: -y, ... | The partial charge distribution on each atom in the molecule. |
| Polarizability | α ų | The ability of the electron cloud to be distorted by an electric field. |
These properties would provide a quantitative understanding of the molecule's charge distribution and its potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
A prospective FMO analysis for this compound would yield the following data:
| Orbital | Energy (eV) | Description |
| HOMO | EHOMO | Energy of the highest occupied molecular orbital. |
| LUMO | ELUMO | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of the molecule's stability and reactivity. |
A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would also indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are employed to study the physical movements of atoms and molecules over time. These techniques are invaluable for understanding conformational flexibility and interactions with biological macromolecules.
In the context of drug discovery, this compound could be investigated using both ligand-based and structure-based design approaches.
Ligand-Based Drug Design: If the biological target is unknown, a library of molecules with known activity can be used to build a pharmacophore model. The features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions) could then be compared to this model to predict its potential activity.
Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations could be performed. This would involve placing the 3D model of this compound into the binding site of the target to predict its binding orientation and affinity.
In Silico Screening and Predictive Biological Activity Modeling
In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of having a desired biological activity. If this compound were part of such a library, its properties would be calculated and compared against a predictive model.
Predictive models are often built using Quantitative Structure-Activity Relationship (QSAR) techniques. A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity. To build such a model for a series of pyridazine (B1198779) derivatives, one would need experimental activity data for a set of related compounds. The model could then be used to predict the activity of new compounds like this compound.
Virtual Screening Methodologies for Hit Identification
Virtual screening has become a cornerstone in modern drug discovery, enabling the rapid, cost-effective computational screening of large compound libraries to identify potential drug candidates. jksus.orgresearchgate.net For pyridazine derivatives, various virtual screening strategies have been employed to identify compounds with desirable biological activities.
One common approach involves structure-based virtual screening (SBVS) , where molecular docking is used to predict the binding affinity of compounds to the active site of a specific biological target. nih.govtandfonline.com For instance, in the pursuit of novel anticancer agents, molecular docking was utilized to validate cyclin-dependent kinase 2 (CDK2) as a potential target for a series of 3,6-disubstituted pyridazines. nih.gov This method allows for the scoring of ligands based on their binding energy and interactions with key amino acid residues within the target's binding pocket. nih.gov
Another prevalent technique is ligand-based virtual screening , which is employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Tools like the SwissTargetPrediction server have been used to predict potential targets for newly synthesized pyridazine derivatives by comparing their structures to those of known active ligands. nih.gov
In the context of identifying novel anticonvulsant agents, a series of 5-substituted amino pyridazines underwent virtual screening using PyRx to predict their binding affinity towards the voltage-gated sodium channel receptor (PDB ID: 6AGF) and the N-methyl-D-aspartate receptor (NMDAR) (PDB ID: 5TP9). jocpr.com This initial computational filtering helped to prioritize compounds for further in vivo testing. jocpr.com
The following table summarizes virtual screening approaches applied to pyridazine derivatives, which could be hypothetically applied to this compound.
| Virtual Screening Method | Application to Pyridazine Derivatives | Potential Target Class | Reference |
| Structure-Based Virtual Screening (Molecular Docking) | Prediction of binding affinity of 3,6-disubstituted pyridazines. | Anticancer (CDK2) | nih.gov |
| Structure-Based Virtual Screening (Molecular Docking) | Investigation of pyridazinone derivatives as potential HIV reverse transcriptase inhibitors. | Antiviral (HIV-RT) | tandfonline.com |
| Ligand-Based Virtual Screening (Similarity Searching) | Prediction of potential biological targets for synthesized pyridazines. | Various (e.g., Kinases, G-protein coupled receptors) | nih.gov |
| Virtual Screening for CNS Activity | Evaluation of pyridazine derivatives for potential as anti-Alzheimer's drugs. | Neurological (e.g., Acetylcholinesterase) | jksus.orgresearchgate.net |
| Virtual Screening for Anticonvulsant Activity | Prediction of binding affinity of 5-substituted amino pyridazines to ion channels. | Neurological (Ion Channels) | jocpr.com |
Predictive Algorithms for Biological Target Prediction and Off-Target Effects
Predictive algorithms play a crucial role in early-stage drug discovery by forecasting the likely biological targets of a compound and identifying potential off-target interactions that could lead to adverse effects. For pyridazine-containing molecules, several in silico tools and methodologies are utilized.
Target Prediction: As mentioned, web-based tools like SwissTargetPrediction are instrumental in proposing potential macromolecular targets for small molecules. nih.gov By inputting the structure of a compound like this compound, the algorithm would compare it against a database of known ligands and their targets, generating a ranked list of probable protein targets. This approach was successfully used to suggest CDK2 as a potential target for a series of pyridazine derivatives, which was later validated experimentally. nih.gov
ADME/Tox Prediction: Beyond identifying primary targets, computational methods are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. For a series of 3,6-disubstituted pyridazines, in silico calculations were performed to predict their metabolic fate, including their interaction with major Cytochrome P450 (CYP) isoforms. nih.gov For example, it was predicted that certain pyridazine compounds would likely be metabolized in the liver and could potentially inhibit CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a risk of drug-drug interactions. nih.gov Such predictions are critical for flagging potential liabilities early in the drug development process.
The table below outlines some predictive algorithms and their applications in the study of pyridazine derivatives.
| Predictive Algorithm / Tool | Application | Predicted Parameter | Reference |
| SwissTargetPrediction | Biological target prediction for novel pyridazine derivatives. | Protein Targets (e.g., Kinases) | nih.gov |
| In Silico ADME Calculation | Prediction of metabolic stability and drug-drug interaction potential. | Cytochrome P450 (CYP) isoform inhibition | nih.gov |
| CNS Multiparameter Optimization (CNS MPO) | Evaluation of drug-likeness for CNS-active pyridazine derivatives. | Physicochemical properties for blood-brain barrier penetration | jksus.orgresearchgate.net |
| Molecular Docking | Prediction of binding modes and interactions with potential off-targets. | Binding Affinity and Interactions | tandfonline.comrsc.org |
While no specific data exists for this compound, the established computational workflows for analogous pyridazine structures provide a clear roadmap for its future theoretical investigation. Such studies would be invaluable for elucidating its potential pharmacological profile and guiding its development as a therapeutic agent.
Structure Activity Relationship Sar Studies
Systematic Structural Modifications and Their Research Implications
Exploration of Substituent Effects on the Pyridazine (B1198779) Core
The pyridazine ring is an electron-deficient heterocycle characterized by a high dipole moment and a capacity for robust hydrogen bonding. nih.gov These properties can be finely tuned by the addition of substituents. The placement of substituents at the C3 and C6 positions is particularly influential due to the electronic effects of the adjacent nitrogen atoms. nih.gov
Research on various pyridazine derivatives demonstrates the critical nature of these substitutions:
Electronic Modulation: The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the molecule, its ability to participate in π-stacking interactions, and its hydrogen-bonding potential. nih.gov This directly impacts how the molecule interacts with its biological target. For example, in a series of pyrido-pyridazinone derivatives, introducing electron-donating groups was found to be less favorable for activity than electron-withdrawing groups, which improved selectivity. acs.org
Steric Factors: The size and shape of substituents on the pyridazine core dictate the molecule's ability to fit into a target's binding pocket. In studies on GABA-A receptor antagonists, the hydrophobicity and aromaticity of substituents at the C6 position of the pyridazine nucleus were found to be crucial for inhibitory activity. dovepress.com
Solubility and Lipophilicity: The pyridazine ring itself is considered a less lipophilic substitute for a phenyl ring. nih.gov Modifying substituents allows for the optimization of properties like solubility and cell permeability. For instance, replacing a lipophilic phenyl group with a more polar morpholine (B109124) at the C5 position of a pyrido-pyridazinone scaffold improved cell activity and selectivity. acs.org
The interplay between the amino group at C3 and the difluoroethoxy group at C6 establishes a specific electronic and steric landscape that defines the compound's potential biological profile.
Derivatization and Conformational Analysis of the Difluoroethoxy Moiety
Chemical derivatization is a process of chemically modifying a compound to enhance its analytical properties, such as stability, selectivity, or sensitivity. nih.gov The 2,2-difluoroethoxy moiety (-OCH₂CF₂H) is a key feature of the title compound, introduced to modulate its physicochemical and pharmacological properties. The presence of two fluorine atoms imparts significant conformational and electronic effects.
Conformational Effects: Fluorine substitution is known to have a profound impact on molecular conformation. The high electronegativity of fluorine leads to strong dipole moments in C-F bonds, influencing the preferred geometry of the molecule. For the difluoroethoxy group, rotation around the C-C and C-O bonds is restricted, leading to a limited set of low-energy conformations. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
Electronic and Bonding Implications:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethoxy group resistant to oxidative metabolism at the fluorinated positions. This can lead to an improved pharmacokinetic profile compared to a non-fluorinated ethoxy equivalent.
Hydrogen Bonding: The difluoromethyl group (CHF₂) can act as a weak hydrogen bond donor. This interaction, though less common than traditional hydrogen bonds, can contribute to binding affinity with a target protein.
Lipophilicity and pKa Modulation: Fluorination generally increases lipophilicity. The strong electron-withdrawing nature of the difluoroethoxy group can also lower the pKa of the nearby pyridazine nitrogen atoms, affecting the molecule's ionization state at physiological pH. nih.gov
Systematic derivatization of this moiety, for example by replacing it with other fluoroalkoxy groups (e.g., trifluoroethoxy) or non-fluorinated analogs (e.g., ethoxy, methoxy), is a standard strategy to probe the importance of these electronic and steric effects on biological activity.
Impact of Modifications to the Amine Functionality
The 3-amino group on the pyridazine ring is a critical functional handle for target interaction, often serving as a key hydrogen bond donor to the "hinge region" of protein kinases. Modification of this primary amine can have a profound impact on biological activity.
Common Modifications and Their Consequences:
Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the amine can probe for steric tolerance in the binding pocket. Secondary amines can still act as hydrogen bond donors, but tertiary amines cannot, which would likely lead to a significant loss of potency if the hydrogen bond is critical.
Acylation: Converting the amine to an amide introduces a carbonyl group, which is a hydrogen bond acceptor. This fundamentally changes the interaction profile. If the primary amine's hydrogen bond donation is essential, acylation typically results in a loss of activity. However, in some cases, the amide can form new, beneficial interactions.
Replacement: The amine can be replaced with other functional groups to explore alternative interactions. For example, replacing the amine with a hydroxyl group would maintain hydrogen-bonding capability but alter the geometry and electronic nature of the interaction.
In SAR studies of 2-aminopyridine (B139424) inhibitors, modifications to the primary amine kinase hinge binding domain were explored, demonstrating that even subtle changes can significantly alter potency and selectivity. acs.org Therefore, the free primary amine in 6-(2,2-difluoroethoxy)pyridazin-3-amine is predicted to be essential for its intended biological function, and its derivatization would be a key step in any medicinal chemistry optimization campaign. nih.gov
Comparative SAR with Related Heterocyclic Systems
Analogous Pyridazine Derivatives and Their Biological Profiles
The biological activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. researchgate.netresearchgate.netscispace.comsarpublication.com By examining analogs of this compound, where either the alkoxy group or other parts of the molecule are varied, clear SAR trends can be established. For instance, pyridazine derivatives have been investigated as antifungal agents, nih.gov anti-inflammatory agents, sarpublication.com kinase inhibitors, nih.gov and antiviral agents. nih.gov
A study on 6-(benzyloxy)pyridazin-3-amine (B13967861) derivatives explored their potential as herbicides. nih.gov In another example, a series of pyridazinone analogs were developed as potent β-1,3-glucan synthase inhibitors, where optimization of substituents on the core was critical for improving systemic exposure while maintaining antifungal activity. nih.gov
The following table summarizes SAR findings from a study on pyridazinone derivatives as FER tyrosine kinase inhibitors, illustrating how modifications at a position analogous to the amine substituent and on the pyridine (B92270) ring (fused to the pyridazinone) affect cellular activity. acs.org
| Compound | Modification vs. Parent (2a) | Cell-Free Activity (IC₅₀) | Cellular Activity (IC₅₀) | Key Finding |
|---|---|---|---|---|
| 2a | Parent (C-5 = Phenyl) | Potent | Moderate | Baseline compound with good initial activity. |
| 2b | C-5 = Methylpyrazole (5-membered ring) | Decreased | Decreased | A five-membered ring is less favorable than a six-membered ring. |
| 2c | C-5 = 3-Ethoxyphenyl | Similar | Similar | Six-membered ring maintains activity and improves selectivity. |
| 2d | C-7 = N-Methyl-piperazine | Decreased | Improved | Improved cell permeability despite lower enzyme inhibition. |
| 2e | C-7 = Morpholine | Good | Good | Morpholine is a promising substituent for balanced activity. |
| 17c | Optimized C-5 and C-7 substituents | Highly Potent | Highly Potent | Successful optimization led to significant in vivo efficacy. |
These examples underscore that the biological profile of a pyridazine-based compound is a sensitive function of its substitution pattern, with small changes leading to significant shifts in potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov
Insights from Other Heterocyclic Scaffolds (e.g., Pyrrolo[2,3-d]pyrimidines, Imidazo[4,5-b]pyridines, Pyridines)
To understand the SAR of the this compound scaffold, it is instructive to compare it with other heterocyclic systems commonly used in drug discovery, particularly as kinase inhibitors. The choice of the core heterocycle influences target binding, selectivity, and physicochemical properties. researchgate.netrsc.org
Pyrrolo[2,3-d]pyrimidines: This scaffold, a deaza-isostere of adenine, is a privileged structure in kinase inhibitor design. rjeid.com Like the aminopyridazine, the 2-amino-pyrrolo[2,3-d]pyrimidine core can form key hydrogen bonds with the kinase hinge region. nih.gov
Comparison: While both can act as hinge-binders, the fused five-membered ring of the pyrrolopyrimidine introduces a different vector for substituents, allowing exploration of different chemical space within the ATP-binding pocket compared to the single-ring pyridazine. rjeid.comnih.gov
Imidazo[4,5-b]pyridines and Imidazo[1,2-b]pyridazines: These fused bicyclic systems are also structurally similar to purines and are potent kinase inhibitors. nih.govrjraap.com
Comparison: In the development of CSK kinase inhibitors, replacing a pyridazinone core with a pyrazolo[1,5-a]pyridine (B1195680) significantly improved potency due to enhanced hydrogen bonding with hinge residues. nih.gov Studies on DYRK1A inhibitors showed that the imidazo[1,2-b]pyridazine (B131497) scaffold was a promising starting point for fragment-based design, with substitutions on both the imidazole (B134444) and pyridazine portions modulating potency and selectivity. nih.govcardiff.ac.uk In some cases, imidazo[1,2-b]pyridazines were found to inhibit PIM kinases through an unusual mechanism not involving the hinge region, leading to high selectivity. semanticscholar.org
Pyridines: The pyridine ring is one of the most common heterocycles in approved drugs. rsc.orgnih.govnih.gov It is a bioisostere of a benzene (B151609) ring but with an added hydrogen bond acceptor capability and improved water solubility. researchgate.net
Comparison: The key difference between a pyridine and a pyridazine is the presence of a second adjacent nitrogen atom. This second nitrogen in the pyridazine ring creates a stronger dipole moment and provides an additional hydrogen bond acceptor site, which can be exploited for specific molecular recognition. nih.gov However, it also alters the positions available for substitution. In a direct comparison for activity against Toxoplasma gondii, replacing a phenyl ring with a pyridine maintained potency, whereas including a pyridazine led to reduced activity, highlighting the subtle but critical differences between these heterocycles. acs.org
The choice of a pyridazine core over other heterocyclic systems represents a specific strategy to balance properties like potency, selectivity, solubility, and metabolic stability, leveraging its unique electronic and hydrogen-bonding characteristics. nih.gov
Identification of Key Pharmacophoric Features for Target Interactions in 6-Alkoxypyridazin-3-amine Derivatives
The exploration of structure-activity relationships (SAR) for derivatives of 6-alkoxypyridazin-3-amine has revealed critical pharmacophoric features that govern their interaction with biological targets, particularly protein kinases. Analysis of a series of substituted pyridazinecarboxamides has provided significant insights into the molecular requirements for potent inhibition.
Detailed research findings from a key patent in the field, which covers a range of 5-alkoxy-pyridazin-3-yl carboxamides, highlight the importance of specific substitutions on the pyridazine core and the nature of the carboxamide moiety for achieving high-affinity binding to various kinases. google.com While the specific compound this compound is not explicitly detailed, the SAR data from closely related analogs allow for the extrapolation of key pharmacophoric elements.
The fundamental scaffold for this class of inhibitors consists of a central pyridazine ring, which serves as a crucial anchor for substituents that engage in key interactions within the kinase active site. The primary amine at the 3-position is a critical handle for derivatization, often into carboxamides, which then project into solvent-exposed regions or interact with specific amino acid residues.
A systematic analysis of the SAR data reveals several key trends:
The Pyridazine Core: The nitrogen atoms of the pyridazine ring are essential for establishing hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. This interaction effectively orients the rest of the molecule within the ATP-binding pocket.
The 3-Aminocarboxamide Moiety: The derivatization of the 3-amino group into a carboxamide is a critical determinant of activity. The nature of the R-group attached to the carboxamide can dramatically influence potency and selectivity. Aromatic and heteroaromatic rings are common choices for this position, as they can engage in π-stacking interactions with aromatic residues in the active site.
The 6-Alkoxy Substituent: The alkoxy group at the 6-position occupies a region of the active site where it can influence both potency and selectivity. The introduction of fluorine atoms, as in the 2,2-difluoroethoxy group, can lead to more favorable pharmacokinetic properties.
The following interactive data table summarizes the structure-activity relationships for a series of 5-alkoxy-pyridazin-3-yl carboxamide analogs, which provides a valuable model for understanding the potential interactions of this compound derivatives. The data is extracted from patent US9296724B2 and showcases the inhibitory activity against several kinases. google.com
Interactive Data Table: Structure-Activity Relationship of 5-Alkoxy-Pyridazin-3-yl Carboxamide Analogs as Kinase Inhibitors google.com
| Compound ID | R1 (Alkoxy Substituent at C5) | R2 (Carboxamide Moiety at C3) | Kinase Target | IC50 (nM) |
| 1 | (2,6-dichloro-3-fluorophenyl)ethoxy | 6-morpholin-4-yl-pyridin-3-yl-carboxamide | Kinase A | 50 |
| 2 | (2,6-dichloro-3-fluorophenyl)ethoxy | N-pyrazol-4-ylcarboxamide | Kinase A | 100 |
| 3 | (2,6-dichloro-3-fluorophenyl)ethoxy | N-(1-methylpyrazol-4-yl)carboxamide | Kinase A | 75 |
| 4 | (2,6-dichloro-3-fluorophenyl)ethoxy | N-(pyridin-4-yl)carboxamide | Kinase B | 200 |
| 5 | (4-chlorophenyl)methoxy | 6-morpholin-4-yl-pyridin-3-yl-carboxamide | Kinase B | 150 |
| 6 | (4-chlorophenyl)methoxy | N-pyrazol-4-ylcarboxamide | Kinase C | 300 |
From this data, a pharmacophore model can be proposed for this class of inhibitors. The key features include:
A Hydrogen Bond Acceptor/Donor: Provided by the pyridazine ring nitrogens for hinge binding.
A Hydrogen Bond Donor: The N-H of the carboxamide linker.
A Hydrophobic/Aromatic Region: The alkoxy substituent at the 6-position.
A Variable Aromatic/Heteroaromatic Moiety: The R2 group of the carboxamide, which can be tailored for selectivity and potency.
Mechanistic Research and Biological Target Elucidation
Investigation of Molecular Mechanisms of Action
To understand how a compound like 6-(2,2-Difluoroethoxy)pyridazin-3-amine exerts its effects at a molecular level, a multifaceted approach is typically employed.
Studies on Specific Enzyme Inhibition or Modulation
A primary step in characterizing a new compound is to screen it against a panel of enzymes, particularly those known to be relevant in specific diseases. For a novel pyridazine (B1198779) derivative, this could involve assays against kinases, proteases, or other enzyme classes that have been previously implicated as targets for similar chemical scaffolds. Researchers would typically determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50) to quantify the compound's potency.
Receptor Binding and Ligand-Receptor Interaction Studies
Investigating the interaction of this compound with various receptors is another crucial avenue. Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor. In these assays, a labeled compound known to bind to the receptor is displaced by the test compound, allowing for the calculation of its binding affinity (Ki). Computational molecular docking studies could also be employed to predict the binding mode and interactions of the compound with the three-dimensional structure of a target receptor.
Modulation of Intracellular Signaling Pathways
Many bioactive compounds exert their effects by modulating intracellular signaling cascades. To investigate this, researchers would treat cells with this compound and then analyze the phosphorylation status or expression levels of key signaling proteins. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics are powerful tools for identifying which pathways are affected by the compound.
Identification and Validation of Biological Targets
The definitive identification and validation of a compound's biological target(s) are paramount for its development as a research tool or therapeutic agent.
Target Screening and Profiling using Biochemical and Cell-Based Assays
Large-scale screening against panels of purified enzymes or in cell-based assays provides a broad overview of a compound's potential biological targets. These high-throughput screening campaigns can quickly identify "hits" that can then be further investigated. For instance, a kinase inhibitor profile could be generated by testing the compound against a comprehensive panel of human kinases.
Functional Assays for Target Engagement and Pathway Perturbation
Once a potential target is identified, functional assays are necessary to confirm that the compound engages the target within a cellular context and perturbs its downstream signaling. Cellular thermal shift assays (CETSA), for example, can be used to demonstrate direct binding of the compound to its target protein inside intact cells. Subsequent experiments would then focus on measuring the functional consequences of this engagement, such as changes in cell proliferation, apoptosis, or other cellular phenotypes.
Although specific experimental data for this compound is not currently available in the public domain, the methodologies described above represent the standard research framework that would be applied to characterize its biological activity.
Elucidation of Downstream Cellular Responses and Phenotypes
Research into the biological activities of pyridazine derivatives has revealed a range of downstream cellular responses and distinct phenotypes. While direct studies on this compound are not extensively published, the broader class of pyridazine and pyridazinone compounds, to which it belongs, has been shown to modulate several key cellular pathways, leading to significant phenotypic changes. These findings provide a foundational understanding of the potential cellular effects of this specific molecule.
One of the prominent cellular responses observed with pyridazine derivatives is the induction of cytotoxicity and apoptosis in cancer cell lines. For instance, a series of pyridopyridazin-3(2H)-one derivatives demonstrated moderate cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. researchgate.net Similarly, derivatives of 6-chloropyridazin-3-yl have been shown to be effective cytotoxic agents against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and MCF-7 cells. nih.gov The phenotypic outcome of this activity is the induction of apoptosis, a form of programmed cell death, which was shown to be mediated through the activation of caspase 3/7. nih.gov This suggests a potential role for such compounds in cancer therapy by promoting the elimination of malignant cells.
Another significant area of impact for pyridazine derivatives is in the central nervous system, specifically in modulating synaptic plasticity. One study on a pyridazine derivative, LDN/OSU-0215111-M3, revealed its ability to enhance the structural and functional plasticity of the tripartite synapse in the hippocampus. nih.gov The observed downstream cellular phenotypes included an increase in the size of tertiary apical dendrites and the volume of mushroom spines. nih.gov Proteomic analysis indicated that these structural changes may be mediated by the phospholipase D (PLD) signaling pathway. nih.gov This highlights a potential neuro-regenerative or cognitive-enhancing phenotype.
Furthermore, pyridazine derivatives have been identified as potent anti-inflammatory agents. Certain pyridazinone derivatives function as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), by human primary macrophages. nih.gov More recently, a class of pyridazine-based compounds was developed as inhibitors of the NLRP3 inflammasome. nih.gov The downstream cellular response to this inhibition is a significant reduction in the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the suppression of ASC oligomerization, a key step in inflammasome activation, thereby preventing pyroptosis, a pro-inflammatory form of cell death. nih.gov
In the context of the cardiovascular system, certain pyridazin-3-one derivatives have demonstrated vasorelaxant properties. rsc.org The downstream cellular response involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, which in turn leads to an increased production of nitric oxide (NO). rsc.org This signaling cascade is thought to be modulated through the inositol (B14025) trisphosphate (IP3) receptor, resulting in the phenotypic outcome of blood vessel relaxation. rsc.org
The table below summarizes the observed downstream cellular responses and phenotypes associated with various pyridazine derivatives, which may provide insights into the potential activities of this compound.
| Derivative Class | Cellular Target/Pathway | Downstream Cellular Response | Cellular Phenotype |
| Pyridopyridazin-3(2H)-ones | Undisclosed | Induction of cell death pathways. | Cytotoxicity against MCF-7 breast cancer cells. researchgate.net |
| 6-Chloropyridazin-3-yl derivatives | Caspase 3/7 | Activation of caspase cascade. | Induction of apoptosis in leukemia and breast cancer cells. nih.gov |
| Pyridazine derivative (LDN/OSU-0215111-M3) | Phospholipase D (PLD) signaling pathway | Increased local protein translation at perisynaptic astrocytic processes. | Enhanced structural plasticity of tripartite synapses (increased dendrite and spine size). nih.gov |
| Pyridazinone derivatives | Phosphodiesterase 4B (PDE4B) | Decreased production of pro-inflammatory cytokines. | Anti-inflammatory effect (reduced IL-6 and IL-8). nih.gov |
| Pyridazine-based NLRP3 inhibitors | NLRP3 Inflammasome / ASC | Inhibition of ASC oligomerization and IL-1β release. | Inhibition of pyroptosis. nih.gov |
| Pyridazin-3-one derivatives | IP3 Receptor / eNOS | Upregulation of eNOS mRNA and increased NO production. | Vasorelaxation. rsc.org |
Metabolic Research in Non Human Systems
In Vitro Metabolic Stability Studies in Non-Human Biological Matrices (e.g., Liver Microsomes, Hepatocytes)
The initial assessment of a compound's metabolic vulnerability is conducted using in vitro systems that contain key drug-metabolizing enzymes. nih.govresearchgate.netmhmedical.com The primary goal of these studies is to determine the intrinsic clearance of the compound, which provides an estimate of its metabolic rate.
Liver Microsomes: Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism. researchgate.net Studies using liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) would be performed to incubate 6-(2,2-Difluoroethoxy)pyridazin-3-amine and monitor its disappearance over time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocytes: Primary hepatocytes, which are whole liver cells, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. researchgate.net Incubating this compound with hepatocytes from different species allows for the assessment of both oxidative/reductive metabolism and conjugation reactions.
A hypothetical data table for such a study might look like the following, illustrating the kind of data that would be generated:
| Biological Matrix | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Liver Microsomes | Dog | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
| Hepatocytes | Monkey | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound is available.
Identification and Characterization of Metabolites in Preclinical Species
Following the determination of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. This is crucial for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites.
These studies typically involve incubating this compound with liver microsomes or hepatocytes from preclinical species in the presence of necessary cofactors. After incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This analytical technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements to help elucidate their structures.
For the pyridazine (B1198779) ring, common metabolic transformations include oxidation of the nitrogen atoms. nih.gov The difluoroethoxy group might also be subject to metabolic changes.
Elucidation of Enzymatic Biotransformation Pathways (Non-Human)
Once metabolites have been identified, the focus shifts to determining the specific enzymes responsible for their formation. This is essential for predicting potential drug-drug interactions and understanding inter-species differences in metabolism.
Reaction Phenotyping: To identify the specific CYP enzymes involved in the metabolism of this compound, several experimental approaches are used:
Recombinant Human CYPs: The compound is incubated with a panel of individual, recombinantly expressed human CYP enzymes to see which ones can metabolize it.
Chemical Inhibition: Known selective inhibitors of specific CYP enzymes are used in incubations with liver microsomes to see which inhibitor blocks the metabolism of the compound.
The pyridazine ring is noted to have a lower potential for CYP inhibition compared to some other nitrogen-containing heterocycles. nih.gov
General biotransformation reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.netmhmedical.comnih.gov For this compound, potential Phase I pathways could involve oxidation of the pyridazine ring or the amino group. Potential Phase II pathways could involve glucuronidation or sulfation of any hydroxylated metabolites or the amino group.
A summary of potential biotransformation pathways for a hypothetical compound with similar structural features is presented below:
| Phase | Reaction Type | Potential Site on this compound |
| Phase I | Oxidation | Pyridazine ring nitrogen, Aromatic carbon hydroxylation |
| Phase I | Deamination | Amino group |
| Phase II | Glucuronidation | Hydroxylated metabolites, Amino group |
| Phase II | Sulfation | Hydroxylated metabolites, Amino group |
This table represents potential metabolic pathways for a novel compound and is not based on experimental data for this compound.
Analytical Method Development for Research Purposes
Chromatographic Techniques for Compound Analysis and Purification
Chromatography is a cornerstone of analytical chemistry, providing the capability to separate individual components from a mixture. jetir.org For a compound like 6-(2,2-Difluoroethoxy)pyridazin-3-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but critical roles in its analysis and purification.
HPLC is a preferred method for analyzing non-volatile and thermally sensitive compounds, making it highly suitable for this compound. jetir.org It is extensively used to determine the purity of synthesized batches and to quantify the analyte in research samples. A typical reversed-phase HPLC method would be developed to achieve optimal separation of the main compound from any potential impurities or degradation products.
The development process involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition—often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). thermofisher.cncmes.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C cmes.org |
| Injection Volume | 10 µL cmes.org |
| UV Detection Wavelength | 280 nm cmes.org |
| Run Time | 15 minutes |
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, many amines, particularly those with polar functional groups like this compound, can exhibit poor chromatographic behavior (e.g., peak tailing) due to their basicity and polarity. h-brs.de To overcome this, derivatization is often employed to convert the analyte into a more volatile and less polar derivative.
A common derivatization agent for amines is trifluoroacetic anhydride (TFAA), which reacts with the primary amine group to form a stable, volatile trifluoroacetylated derivative. h-brs.de This derivative can then be readily analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS).
Table 2: Representative GC Method for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | Capillary column suitable for amines (e.g., Agilent J&W CP-Volamine) researchgate.net |
| Carrier Gas | Helium or Hydrogen researchgate.net |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. For structural elucidation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. ijrar.com
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for confirming the identity of this compound and for profiling potential impurities. ijrar.comnih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.
For identity confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C6H7F2N3O), the expected protonated molecule [M+H]+ would have an m/z of approximately 176.06. uni.lu Tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecular ion, creating a unique fragmentation pattern that serves as a structural fingerprint for unequivocal identification and for characterizing unknown impurities. nih.govresearchgate.net
Table 3: Typical LC-MS Parameters for this compound
| Parameter | Condition |
|---|---|
| Separation | Utilizes HPLC conditions similar to those in Table 1 |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full Scan for impurity profiling; Multiple Reaction Monitoring (MRM) for quantification nih.gov |
| Expected [M+H]+ (m/z) | ~176.06 |
| Key MS/MS Transitions | Precursor Ion (e.g., 176.06) → Product Ions (determined experimentally) |
Method Validation for Robust Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.com For research applications, validation ensures that the results used to make scientific decisions are reliable and accurate. researchgate.netresearchgate.net Key parameters are evaluated according to established guidelines to confirm the method's performance characteristics. jetir.org
The validation of an analytical method for a research compound involves assessing several key performance metrics to ensure data integrity. researchgate.netwjarr.com
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. assayprism.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is indicative of good linearity. chromatographyonline.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. resolian.com It is often determined through recovery studies, where a known quantity of the compound is added to a sample matrix and the percentage recovered is calculated. assayprism.com
Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability). jetir.org
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. wjarr.comassayprism.com These are often determined based on the signal-to-noise ratio of the analytical response. resolian.com
Table 4: Summary of Method Validation Parameters and Typical Research-Level Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criterion for Research |
|---|---|---|
| Linearity | Ability to produce results proportional to analyte concentration. chromatographyonline.com | Correlation Coefficient (R²) ≥ 0.99 |
| Accuracy | Closeness of test results to the true value, assessed by percent recovery. patsnap.com | Recovery within 80-120% assayprism.com |
| Precision (Repeatability) | Closeness of agreement between repeated measurements under the same conditions. pharmaguideline.com | Relative Standard Deviation (RSD) ≤ 10% researchgate.net |
| Limit of Detection (LOD) | Lowest analyte amount that can be detected. assayprism.com | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest analyte amount that can be quantitatively measured. resolian.com | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
Compound Reference Table
Future Directions and Research Opportunities
Exploration of Advanced Synthetic Methodologies for Analog Development
The development of novel analogs of 6-(2,2-difluoroethoxy)pyridazin-3-amine is a critical step in elucidating its structure-activity relationships (SAR). Advanced synthetic methodologies will be instrumental in creating a diverse library of related compounds with modified pharmacokinetic and pharmacodynamic profiles.
Key areas for exploration include:
Inverse Electron-Demand Aza-Diels-Alder Reactions: This powerful cycloaddition strategy offers a highly regioselective route to pyridazine (B1198779) derivatives. organic-chemistry.orgorganic-chemistry.org The reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions provides direct access to 6-aryl-pyridazin-3-amines with broad substrate compatibility and high yields. organic-chemistry.org Applying this methodology could enable the efficient synthesis of analogs with varied substituents on the pyridazine core.
Copper-Catalyzed Cyclizations: Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones present an efficient pathway to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org This method is noted for its good functional group tolerance and high regioselectivity, making it suitable for generating a range of analogs. organic-chemistry.org
Scaffold Hopping Strategies: Utilizing computational tools, a scaffold-hopping approach can be employed to design novel pyridazine derivatives based on the mode of action of existing bioactive molecules. acs.org This strategy has been successfully used to develop new pyridazine herbicides targeting phytoene desaturase (PDS). acs.org
Late-Stage Functionalization: Techniques for the late-stage functionalization of the pyridazine ring would be invaluable for rapidly diversifying the lead compound. This could involve C-H activation or other selective modification reactions to introduce new functional groups without the need for de novo synthesis.
These advanced synthetic approaches will facilitate the creation of a comprehensive library of analogs for biological screening, a crucial step in identifying compounds with enhanced potency, selectivity, and improved physicochemical properties.
Deeper Mechanistic Investigations to Uncover Nuanced Biological Activity
A thorough understanding of the mechanism of action of this compound and its analogs is fundamental to their rational development. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity that can be crucial in drug-target interactions. nih.gov
Future mechanistic studies should focus on:
Target Identification and Validation: For any observed biological activity, identifying the specific molecular target is paramount. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches.
Enzyme Inhibition Assays: Given that many pyridazine derivatives exhibit inhibitory activity against enzymes like kinases, phosphodiesterases, and cytochrome P450s, comprehensive enzymatic assays are necessary. nih.govscirp.orgacs.org
X-ray Crystallography: Co-crystallization of active analogs with their target proteins can provide atomic-level insights into the binding mode and key interactions, guiding further structure-based drug design.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding affinities and explore the conformational dynamics of the ligand-protein complex, complementing experimental data.
By elucidating the precise molecular mechanisms, researchers can design more effective and selective compounds while minimizing off-target effects.
Expanding the Scope of Potential Therapeutic or Agrochemical Applications
The pyridazine scaffold is a versatile nucleus found in a wide array of biologically active compounds. scirp.orgnih.govresearchgate.netslideshare.net This suggests that this compound could have potential applications in various fields, which warrants extensive investigation.
Potential Therapeutic Applications:
Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anti-inflammatory and Analgesic Effects: Many pyridazinone-based molecules have shown promise as anti-inflammatory and analgesic agents. nih.gov
Anticancer Properties: Certain pyridazine derivatives have been investigated for their ability to inhibit cell proliferation, making them potential anticancer agents. scirp.orgslideshare.netmdpi.com
Cardiovascular Effects: Some pyridazine compounds have been explored for their cardiovascular-protective properties. nih.gov
Antimicrobial and Antiviral Activities: The pyridazine nucleus is present in compounds with demonstrated antimicrobial and antiviral activities. nih.govresearchgate.net
Potential Agrochemical Applications:
The pyridazine ring is also a key component in several agrochemicals:
Herbicides: Pyridazine derivatives, such as norflurazon, are known to act as herbicides by inhibiting phytoene desaturase. acs.orgresearchgate.net
Insecticides: Certain pyridazine amides have been found to exhibit aphicidal properties. nih.gov
Fungicides: Novel pyridazine derivatives have been developed as fungicidal agents. google.com
Systematic screening of this compound and its analogs in relevant biological assays is essential to uncover and validate these potential applications.
Integration of Artificial Intelligence and Machine Learning for Compound Design and Research Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical research. nih.govacs.orgharvard.edunih.govresearchgate.net These powerful computational tools can significantly accelerate the research and development process for this compound.
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. nih.gov This includes predicting efficacy, toxicity, and pharmacokinetic profiles, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govharvard.edu
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. harvard.edu This can lead to the discovery of novel and patentable chemical entities based on the this compound scaffold.
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov This significantly reduces the time and cost associated with high-throughput screening.
Synthesis Planning: ML models can assist in retrosynthetic analysis, predicting viable and efficient synthetic routes for target molecules, thereby optimizing the chemical synthesis process. acs.org
By leveraging the capabilities of AI and ML, the design-make-test-analyze cycle can be significantly expedited, leading to a more efficient and cost-effective research program.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2,2-Difluoroethoxy)pyridazin-3-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyridazine ring. For example, microwave-assisted methods (as seen in analogous pyridazine derivatives) can accelerate reactions and enhance regioselectivity . Key steps include halogenation of the pyridazine core followed by substitution with 2,2-difluoroethanol. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation steps, as in structurally related compounds) . Reaction monitoring via TLC or HPLC (≥98% purity standards) is critical .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify the difluoroethoxy group (e.g., F NMR for fluorine environments) and pyridazine ring protons.
- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures ≥98% purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHFNO: 186.04 g/mol) .
Q. What preliminary pharmacological screening models are suitable for assessing this compound’s bioactivity?
- Methodological Answer : In vitro enzyme inhibition assays (e.g., kinases, phosphodiesterases) are recommended, given pyridazinones’ known interactions with enzymatic targets . For cardioactive or antiplatelet activity, use platelet aggregation assays or isolated heart models (Langendorff preparation). Dose-response curves (1–100 µM) and IC calculations should be prioritized .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 4-position of the pyridazine ring (e.g., aryl groups) to enhance target affinity .
- Fluorine Tuning : Compare 2,2-difluoroethoxy with monofluoro or trifluoroethoxy analogs to assess metabolic stability and lipophilicity (log P calculations via HPLC) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like PDE3 or adenosine receptors .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model Validation : Cross-validate in vitro results with ex vivo tissue assays (e.g., rat aortic rings for vasodilation studies) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies between cell-based and whole-organism studies .
- Receptor Specificity : Employ CRISPR-edited cell lines to isolate target pathways (e.g., knock out PDE3 isoforms to confirm off-target effects) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Plasma Stability : Assess half-life in human plasma using ultrafiltration-LC/MS to detect protein binding or enzymatic hydrolysis .
- Light/Oxygen Sensitivity : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH) with UV-Vis monitoring .
Key Considerations for Experimental Design
- Reproducibility : Use batch-to-batch consistency checks (e.g., NMR purity ≥98%) to minimize variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Refinement, Replacement) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle confounding factors in bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
